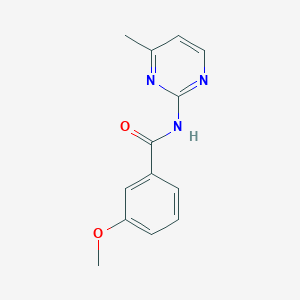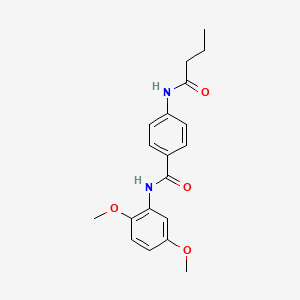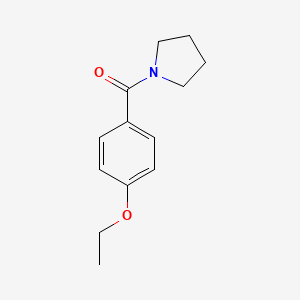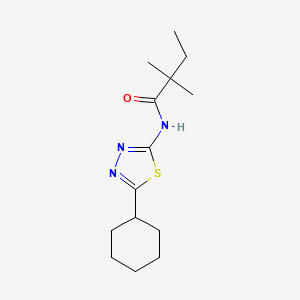
3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrimidinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methylpyrimidin-2-amine to yield the desired benzamide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-N-(4-methylpyrimidin-2-yl)benzamide.
Reduction: The amide group can be reduced to form the corresponding amine, resulting in 3-methoxy-N-(4-methylpyrimidin-2-yl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: 3-hydroxy-N-(4-methylpyrimidin-2-yl)benzamide.
Reduction: 3-methoxy-N-(4-methylpyrimidin-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(4-methylpyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-methoxy-N-(4-chloropyrimidin-2-yl)benzamide: Similar structure but with a chlorine atom on the pyrimidine ring.
3-methoxy-N-(4-methylpyrimidin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide is unique due to the presence of both a methoxy group and a pyrimidinyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-methoxy-N-(4-methylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-6-7-14-13(15-9)16-12(17)10-4-3-5-11(8-10)18-2/h3-8H,1-2H3,(H,14,15,16,17) |
InChI Key |
XAYPZGZNMCPAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide](/img/structure/B11173723.png)
![1-(4-methoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11173729.png)
![N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B11173732.png)


![N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11173752.png)
![2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11173755.png)
![2-[(2-Methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11173760.png)



![2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11173774.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11173778.png)
![2-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11173785.png)
